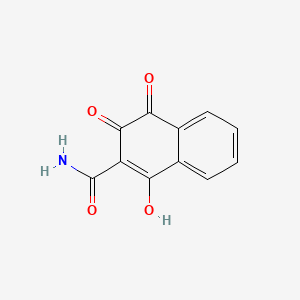

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a compound with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 g/mol . It is a natural product used in various scientific research fields, particularly in life sciences . This compound is known for its unique structure, which includes a naphthoquinone core with carbamoyl and hydroxy functional groups.

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 2C3H1,4NQ are likely to be those involved in DNA replication and transcription, given its potential inhibition of topoisomerases . Downstream effects could include cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

It is soluble in various organic solvents, suggesting it may have good bioavailability .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often involves redox reactions, where the quinone can act as an electron acceptor .

Cellular Effects

It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that quinones can be involved in various metabolic pathways, interacting with enzymes and cofactors

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with carbamoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

Substitution: The hydroxy and carbamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthoquinone core .

Aplicaciones Científicas De Investigación

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of various derivatives with biological activities.

2-Methyl-1,4-naphthoquinone: Used in the synthesis of fused pyrazoline derivatives.

1,4-Naphthoquinone: A precursor to anthraquinone and used in the production of dyes.

Uniqueness

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamoyl and hydroxy groups allows for a wide range of chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Actividad Biológica

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a bioactive compound that has garnered attention for its diverse biological activities. Isolated from various natural sources, including actinomycetes and lichens, this compound exhibits significant antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Antimicrobial Activity

This compound has shown potent antimicrobial effects against various pathogens. Notably, it has demonstrated significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL . Additionally, it has been tested against other bacterial strains, revealing a broad spectrum of activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |

| Other Gram-positive bacteria | Varies |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the growth of pancreatic cancer cells (PANC-1) under nutrient-starved conditions . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer proliferation.

Case Studies

- In Vitro Studies : In studies involving PANC-1 cells, the compound displayed a notable reduction in cell viability under nutrient deprivation conditions. The IC50 value for this effect was approximately 0.95 µM .

- Lichen-Derived Actinomycetes : In another study involving lichen-derived actinomycetes, this compound was isolated and shown to possess anticancer properties alongside anti-inflammatory effects .

Enzyme Inhibition

The compound also exhibits enzyme-inhibitory activity. It has been identified as an inhibitor of certain enzymes relevant in metabolic pathways associated with cancer and inflammation. This property enhances its potential as a therapeutic agent in treating diseases characterized by excessive enzyme activity.

The biological activities of this compound can be attributed to several mechanisms:

Propiedades

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.